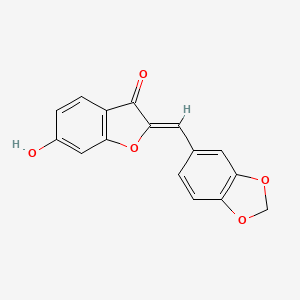

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Description

(2Z)-2-(1,3-Benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a 1,3-benzodioxole substituent at the 2-position and a hydroxyl group at the 6-position. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-10-2-3-11-13(7-10)21-15(16(11)18)6-9-1-4-12-14(5-9)20-8-19-12/h1-7,17H,8H2/b15-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDONNSGYFLFOCD-UUASQNMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction of 6-Hydroxybenzofuran-3(2H)-one with Aromatic Aldehydes

The most widely reported and efficient method for synthesizing (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves the aldol-type condensation of 6-hydroxybenzofuran-3(2H)-one with 1,3-benzodioxole-5-carbaldehyde under basic conditions.

Procedure Summary:

- Reactants:

- 6-Hydroxybenzofuran-3(2H)-one (5 mmol)

- 1,3-Benzodioxole-5-carbaldehyde (5 mmol)

- Solvent: Ethanol and N,N-dimethylformamide (DMF) mixture (1:1 ratio, 10 mL total)

- Base: 50% aqueous potassium hydroxide (KOH), 1.15 mL

- Conditions: Stirring at room temperature for 4–6 hours

- Workup: The reaction mixture is poured into hot water, acidified to pH 1–2 with concentrated hydrochloric acid (HCl), precipitating the product. The solid is filtered, washed, dried, and recrystallized from DMF-methanol.

This method is favored for its simplicity, high yield, and regioselectivity, producing the (2Z)-isomer predominantly.

Notes on Regioselectivity and Reaction Mechanism

- The condensation occurs selectively at the C-2 position of the benzofuranone ring, forming the methylene bridge with the aldehyde.

- The presence of the hydroxy group at position 6 influences the electronic properties, facilitating the reaction.

- The reaction proceeds via base-catalyzed enolate formation on the benzofuranone, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the double bond in the Z-configuration.

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Starting Materials | 6-Hydroxybenzofuran-3(2H)-one, 1,3-benzodioxole-5-carbaldehyde |

| Solvent | Ethanol and DMF (1:1) |

| Catalyst/Base | 50% aqueous KOH |

| Reaction Conditions | Room temperature, stirring for 4–6 hours |

| Workup | Acidification with HCl, filtration, washing, drying, recrystallization |

| Yield | ~91% |

| Product Characteristics | Yellow solid, mp 321–323 °C |

| Regioselectivity | High, selective formation of (2Z)-isomer |

Research Findings and Practical Considerations

- The described condensation method is reproducible and scalable, suitable for laboratory synthesis and potential industrial applications.

- The reaction tolerates mild conditions, avoiding harsh reagents or elevated temperatures, which preserves the integrity of sensitive functional groups like the benzodioxole ring.

- The high melting point and purity of the product indicate good crystallinity and stability, facilitating characterization and further functionalization if needed.

- The method has been validated in multiple studies, confirming its reliability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Introduction of nitro, halogen, or other substituents on the benzodioxole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Studies have indicated that derivatives of benzofuran compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anticancer Properties : Research has demonstrated that (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one may inhibit cancer cell proliferation. For instance, its derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Pharmacology

The compound's pharmacological profile indicates potential applications in drug development:

- Anti-inflammatory Effects : Some studies have reported that benzofuran derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Neurological Applications : Given its antioxidant properties, the compound may also play a role in neuroprotection, potentially aiding in the treatment of conditions like Alzheimer's disease by mitigating neuronal damage caused by oxidative stress .

Synthesis and Chemical Reactions

The synthesis of this compound has been explored through various methods:

- Mannich Reaction : Efficient methods for synthesizing Mannich bases from this compound have been developed, demonstrating its versatility in organic synthesis and providing a pathway to create novel derivatives with enhanced biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of (2Z)-2-(arylidene)-6-hydroxybenzofuran-3(2H)-ones. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-benzodioxole group in the target compound provides stronger electron-donating properties compared to the 2-furyl group in or the electron-withdrawing 2-fluoro substituent in . This affects charge distribution and reactivity.

- Hydrogen Bonding : All compounds retain the 6-hydroxy group, but derivatives like 5a (a modified version of 4d) replace it with an acetonitrile-ether group, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 4d (265–267°C) and its derivative 5a (230–232°C) suggest that bulkier substituents may lower melting points due to reduced crystallinity.

- Solubility : The 1,3-benzodioxole group likely enhances lipophilicity compared to the polar 2-furyl group , while the 6-hydroxy group improves aqueous solubility.

Spectral Characteristics

- ¹H NMR :

- HRMS : The target compound’s exact mass can be extrapolated from analogs (e.g., 4d: observed 336.1224 vs. calc. 336.1230 ), ensuring precise structural confirmation.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one , often referred to as a derivative of aurone, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound has been achieved through various methodologies, typically involving the condensation of benzofuran derivatives with aldehydes under basic conditions. For instance, one efficient synthesis route reported yields of up to 91% for this compound .

Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models .

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In a study involving various cancer cell lines, it was found to induce apoptosis and inhibit proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways. For example, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

| Study | Findings |

|---|---|

| In vitro study on antioxidant activity | Demonstrated significant reduction in ROS levels across multiple cell lines. |

| Cancer cell line study | Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM respectively. |

| Inflammation model | Reduced TNF-alpha production by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Apoptotic Pathway Modulation : It influences the expression of Bcl-2 family proteins and caspases, promoting programmed cell death in cancer cells.

- Cytokine Regulation : The inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory cytokines.

Q & A

Q. What synthetic strategies are recommended for preparing (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 1,3-benzodioxole-5-carbaldehyde. Key steps include:

- Protection of hydroxyl groups : Use benzyl ethers to prevent undesired side reactions during condensation .

- Reaction conditions : Anhydrous sodium acetate in glacial acetic acid under reflux (8–10 hours) ensures efficient imine formation .

- Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl protecting groups .

Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

- X-ray crystallography : Definitive for resolving the (2Z) configuration and molecular geometry, as shown in structurally analogous benzodioxolyl-benzofuranones .

- Spectroscopy :

- ²D NMR (HSQC, NOESY) : Assigns proton-carbon correlations and confirms stereochemical proximity .

- IR spectroscopy : Validates lactone (C=O, ~1750 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula .

Q. How should stability studies be designed to mitigate degradation of this compound during experiments?

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation .

- Real-time monitoring : Use HPLC or UV-Vis spectroscopy to track degradation. For prolonged experiments, implement continuous cooling (4°C) to reduce organic degradation rates .

Advanced Research Questions

Q. What mechanistic insights govern the stereoselective formation of the (2Z)-configured benzylidene group?

The Knoevenagel mechanism drives stereoselectivity:

- Base catalysis : Anhydrous sodium acetate deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde .

- Thermodynamic control : Prolonged reflux favors the (Z)-isomer due to reduced steric hindrance between the benzodioxole and benzofuran moieties .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction efficiency compared to protic solvents .

Q. How can computational chemistry resolve discrepancies between predicted (DFT) and experimental spectroscopic data?

- Explicit solvent modeling : Use methods like IEF-PCM to simulate solvent effects on NMR chemical shifts .

- Conformational sampling : Perform molecular dynamics (MD) simulations to account for rotational barriers in the benzylidene group.

- Validation : Cross-reference computed data with X-ray crystallography and temperature-dependent NMR studies to identify dynamic conformational changes .

Q. What strategies are effective for analyzing conflicting spectral data (e.g., unexpected peaks in ¹H NMR)?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton environments .

- Isotopic labeling : Introduce deuterium at suspected labile sites (e.g., hydroxyl groups) to confirm exchangeable protons .

- Alternative synthesis routes : Compare spectra of intermediates (e.g., protected derivatives) to isolate contamination sources .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Catalyst screening : Test alternatives to NaH (e.g., K₂CO₃) for safer, scalable deprotection .

- Flow chemistry : Continuous flow systems improve heat distribution and reduce side reactions during reflux .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Data Contradiction and Experimental Design

Q. How should limitations in experimental design (e.g., sample degradation) be addressed to generalize results?

- Sample stabilization : Implement continuous cooling (4°C) during long-term data collection to minimize organic degradation .

- Replication : Prepare multiple batches with varied initial conditions (e.g., pH, temperature) to assess robustness .

- Control experiments : Include degradation markers (e.g., HPLC peaks for byproducts) to quantify matrix changes over time .

Q. What methods validate the purity of stereoisomers in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.